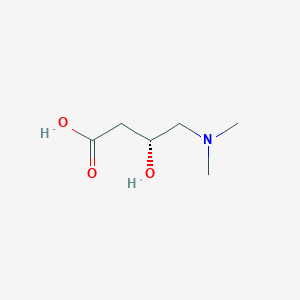![molecular formula C16H16N5O7P B140458 [(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 131759-78-9](/img/structure/B140458.png)
[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-naphthoic acid phenyl ester ([(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate) is an organic compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-naphthoic acid phenyl ester typically involves the esterification of 3-Hydroxy-2-naphthoic acid with phenol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Hydroxy-2-naphthoic acid phenyl ester follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-naphthoic acid phenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
3-Hydroxy-2-naphthoic acid phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical assays and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-2-naphthoic acid phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-1-naphthoic acid phenyl ester
- 4-Hydroxy-3-naphthoic acid phenyl ester
- 3-Hydroxy-2-naphthoic acid methyl ester
Uniqueness
3-Hydroxy-2-naphthoic acid phenyl ester stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl ester group enhances its stability and solubility, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
131759-78-9 |
|---|---|
Formule moléculaire |
C16H16N5O7P |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H16N5O7P/c22-5-12-11(28-29(24,25)26)4-13(27-12)21-6-17-14-15(21)18-7-20-10-2-1-8(23)3-9(10)19-16(14)20/h1-3,6-7,11-13,22-23H,4-5H2,(H2,24,25,26)/t11-,12+,13+/m0/s1 |
Clé InChI |
IMNFLUONUSPKDX-YNEHKIRRSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
Synonymes |
3'-hydroxy-1,N(6)-benzetheno-2'-deoxyadenosine 3'-phosphate 3-HNFAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


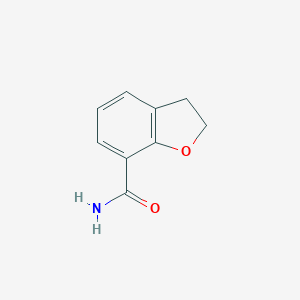
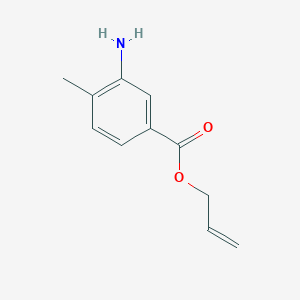
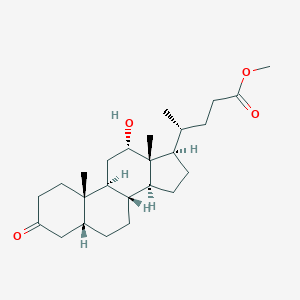
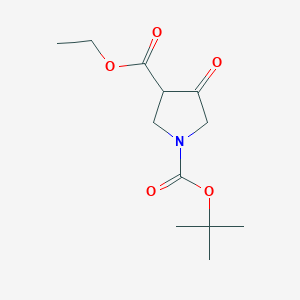
![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
![2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol](/img/structure/B140385.png)
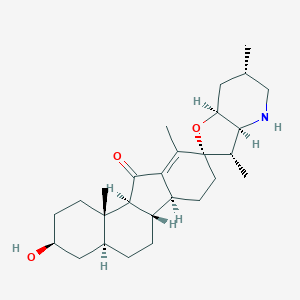
![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
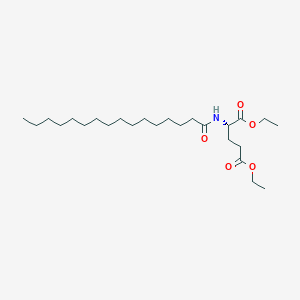
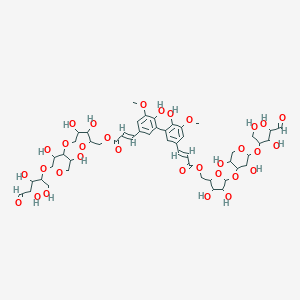
![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)
